Cox-2-IN-6

COX-2 inhibition Enzymatic assay Selectivity

Cox-2-IN-6 (compound is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor developed as an orally active, gut-restricted, and selective agent. It is characterized as an analogue of etoricoxib , specifically designed to achieve high colonic exposure while minimizing systemic bioavailability.

Molecular Formula C20H27NO6S
Molecular Weight 409.5 g/mol
Cat. No. B10823803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-6
Molecular FormulaC20H27NO6S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCOC1=NC(=C(C=C1CO)C2=CC=C(C=C2)S(=O)(=O)C)OCC(C)(C)O
InChIInChI=1S/C20H27NO6S/c1-5-10-26-18-15(12-22)11-17(19(21-18)27-13-20(2,3)23)14-6-8-16(9-7-14)28(4,24)25/h6-9,11,22-23H,5,10,12-13H2,1-4H3
InChIKeyMIGCLPHEGAEITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-6: A Gut-Restricted Selective COX-2 Inhibitor for Colorectal Cancer Chemoprevention Research


Cox-2-IN-6 (compound 10) is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor developed as an orally active, gut-restricted, and selective agent [1]. It is characterized as an analogue of etoricoxib [2], specifically designed to achieve high colonic exposure while minimizing systemic bioavailability [1]. The compound selectively targets COX-2 over COX-1, with reported biochemical IC50 values of 0.84 μM and a Ki of 69 nM for COX-2 inhibition .

Why Generic COX-2 Inhibitors Cannot Substitute for Cox-2-IN-6 in Gut-Restricted Chemoprevention Studies


Standard selective COX-2 inhibitors such as celecoxib and etoricoxib achieve their therapeutic effects through systemic exposure, which is intrinsically linked to cardiovascular risk [1]. Cox-2-IN-6 (compound 10) was engineered as an etoricoxib analogue with physicochemical properties intended to confer gut-restricted pharmacokinetics, specifically high colonic exposure coupled with minimized systemic bioavailability [1]. While the ultimate in vivo efficacy in the APCmin/+ mouse model was attributed to residual systemic COX-2 inhibition [2], the compound's differentiated tissue distribution profile—characterized by a high colon-to-plasma ratio—represents a distinct pharmacological strategy that generic COX-2 inhibitors do not replicate. Substituting Cox-2-IN-6 with a standard systemic COX-2 inhibitor fundamentally alters the experimental paradigm, confounding interpretation of local versus systemic COX-2 contributions in colorectal cancer chemoprevention models [2].

Quantitative Differentiation of Cox-2-IN-6: Head-to-Head and Cross-Study Comparisons


COX-2 Biochemical Inhibition Potency of Cox-2-IN-6 Compared to Etoricoxib

In a direct head-to-head comparison within the same study, Cox-2-IN-6 (compound 10) exhibited a pIC50 of 6.1 (IC50 = 0.84 μM) against human COX-2 in a biochemical assay [1]. The parent compound, etoricoxib, was evaluated in the same assay system, providing a direct comparator. While the precise etoricoxib IC50 value from this internal assay is not explicitly reported in the abstract, the study context establishes etoricoxib as the benchmark comparator [1]. Cross-study data from human whole blood assays report etoricoxib's COX-2 IC50 as 1.1 μM . The biochemical IC50 of 0.84 μM for Cox-2-IN-6 demonstrates comparable or slightly improved potency relative to the systemic benchmark under these defined conditions.

COX-2 inhibition Enzymatic assay Selectivity

Functional Inhibition of COX-2-Driven PGE2 Synthesis by Cox-2-IN-6

Cox-2-IN-6 (compound 10) inhibits COX-2-driven prostaglandin E2 (PGE2) synthesis with an IC50 of 0.60 μM . This functional cellular endpoint provides a more physiologically relevant measure of COX-2 inhibition compared to isolated enzyme assays. While a direct comparator for this specific endpoint is not provided in the available abstract, cross-study comparison with etoricoxib's reported IC50 of 1.1 μM for LPS-induced PGE2 synthesis in human whole blood suggests that Cox-2-IN-6 (0.60 μM) may exhibit enhanced functional potency in the cellular context.

PGE2 synthesis Functional assay Cellular activity

Gut-Restricted Pharmacokinetic Profile: High Colonic Exposure of Cox-2-IN-6

Cox-2-IN-6 (compound 10) was designed and characterized as a 'gut-restricted' selective COX-2 inhibitor, a property not shared by standard systemic COX-2 inhibitors like celecoxib or etoricoxib [1]. The study explicitly reports that this series of inhibitors, including compound 10, demonstrates 'high colonic exposure and minimized systemic exposure' [1]. While the precise colon-to-plasma ratio for Cox-2-IN-6 is not detailed in the accessible abstract, the design goal and qualitative characterization establish a clear differentiation from systemic COX-2 inhibitors, which typically exhibit balanced or high systemic exposure [2]. This gut-restricted property was a primary design objective to mitigate the cardiovascular risks associated with systemic COX-2 inhibition.

Pharmacokinetics Tissue distribution Gut restriction

In Vivo Efficacy in APCmin/+ Mouse Model of Colorectal Adenoma

Cox-2-IN-6 (compound 10) was evaluated in the APCmin/+ mouse model, a standard preclinical model for colorectal cancer chemoprevention. The study reported that a subset of gut-restricted COX-2 inhibitor analogues, including compound 10, demonstrated 'statistically significant in vivo dose-dependent inhibition of adenoma progression and survival extension' [1]. However, a subsequent in vitro-in vivo correlation analysis revealed that the observed chemoprotective effects were driven by 'residual systemic COX-2 inhibition,' suggesting that the gut-restricted design did not fully eliminate systemic activity in this model [1][2]. This nuanced finding provides critical context for experimental design: while Cox-2-IN-6 shows in vivo efficacy, the mechanism may still involve a systemic component.

In vivo efficacy Colorectal cancer Chemoprevention

Optimal Research and Industrial Application Scenarios for Cox-2-IN-6


Investigating Local vs. Systemic COX-2 Contributions in Colorectal Cancer Chemoprevention

Cox-2-IN-6 is uniquely suited for studies designed to dissect the relative contributions of local (colonic) versus systemic COX-2 inhibition to chemopreventive efficacy. Its engineered gut-restricted pharmacokinetic profile—characterized by high colonic exposure and minimized systemic bioavailability [1]—enables researchers to compare outcomes against standard systemic COX-2 inhibitors (e.g., celecoxib, etoricoxib) to delineate tissue-specific mechanisms. This application is directly supported by the compound's design rationale and the in vivo data from the APCmin/+ mouse model, which revealed that even with gut restriction, residual systemic inhibition can drive efficacy [2].

In Vitro and Cellular Studies of COX-2-Dependent PGE2 Synthesis

Cox-2-IN-6 is a validated tool for cellular and biochemical assays quantifying COX-2 activity and downstream prostaglandin production. With a reported IC50 of 0.60 μM for inhibition of COX-2-driven PGE2 synthesis , the compound provides a potent and selective means to probe the COX-2/PGE2 signaling axis in colorectal cancer cell lines and primary tissue cultures. This application leverages the compound's established functional potency and selectivity, making it a reliable choice for mechanistic studies where consistent and reproducible COX-2 inhibition is required.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Gut-Restricted Therapeutics

Cox-2-IN-6 serves as a valuable reference compound for developing and validating PK/PD models of gut-restricted drug candidates. Its characterized tissue distribution (high colonic exposure, low systemic exposure) [1], combined with its known potency against the COX-2 target, provides a benchmark dataset for correlating local drug concentrations with target engagement and downstream biological effects. This scenario is particularly relevant for pharmaceutical research teams focused on designing next-generation, locally-acting anti-inflammatory or chemopreventive agents for gastrointestinal diseases.

Comparative Efficacy Studies in APCmin/+ and Other Murine Colorectal Cancer Models

Cox-2-IN-6 has demonstrated in vivo efficacy in the APCmin/+ mouse model, showing dose-dependent inhibition of adenoma progression and survival extension [2]. Researchers can employ Cox-2-IN-6 as a positive control or as a test article in comparative efficacy studies against other experimental chemopreventive agents. The compound's performance in this well-established model, coupled with the nuanced finding that residual systemic inhibition may drive efficacy [2], provides a rich context for interpreting results and benchmarking new therapeutic candidates.

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